3-Methyladipic acid

Description

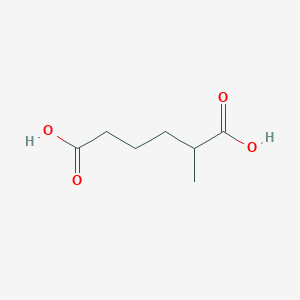

Structure

3D Structure

Properties

IUPAC Name |

3-methylhexanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-5(4-7(10)11)2-3-6(8)9/h5H,2-4H2,1H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYEOWUNSTUDKGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40863090 | |

| Record name | 3-Methylhexanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3058-01-3, 623-82-5, 626-70-0, 61898-58-6 | |

| Record name | (±)-3-Methyladipic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3058-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-3-Methyladipic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Methyl-adipic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyladipic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003058013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylhexanedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061898586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-METHYLADIPIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylhexanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyladipic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+)-3-methyladipic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.833 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Metabolic Provenance of Urinary 3-Methyladipic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the origins of urinary 3-methyladipic acid (3-MAA), a dicarboxylic acid that serves as a key biomarker for certain inborn errors of metabolism. Understanding the metabolic pathways leading to its formation is crucial for the diagnosis and monitoring of these conditions, as well as for the development of targeted therapeutic interventions. This document outlines the primary metabolic routes that result in the urinary excretion of 3-MAA, presents quantitative data, details experimental protocols for its detection, and provides visual representations of the involved biochemical pathways.

Core Metabolic Origins of 3-Methyladipic Acid

Urinary 3-methyladipic acid primarily originates from two distinct metabolic pathways: the ω-oxidation of phytanic acid and, to a lesser extent, the catabolism of the branched-chain amino acid leucine (B10760876).

Phytanic Acid Metabolism and Refsum Disease

The most significant source of urinary 3-methyladipic acid is the degradation of phytanic acid, a branched-chain fatty acid obtained from the diet.[1][2] Under normal physiological conditions, phytanic acid is metabolized through α-oxidation in the peroxisomes. However, in individuals with Adult Refsum Disease (ARD), a genetic disorder characterized by a deficiency in the enzyme phytanoyl-CoA hydroxylase, the α-oxidation pathway is impaired.[2][3]

Consequently, the body utilizes an alternative, minor pathway known as ω-oxidation to metabolize the accumulating phytanic acid.[1][2][3] This pathway involves the oxidation of the terminal methyl group of phytanic acid, followed by β-oxidation, ultimately leading to the formation of 3-methyladipic acid, which is then excreted in the urine.[1][2][4] Therefore, elevated levels of urinary 3-methyladipic acid are a hallmark biochemical feature of Adult Refsum Disease.[2]

Leucine Catabolism and 3-Methylglutaconic Aciduria

A secondary, and generally less prominent, origin of 3-methyladipic acid is linked to the catabolism of the essential amino acid, leucine. Inborn errors of metabolism that affect the leucine degradation pathway can lead to the accumulation of various organic acids. Specifically, in 3-methylglutaconic aciduria (MGA), a group of metabolic disorders, the downstream processing of leucine is disrupted.[5][6][7] While the primary urinary markers for MGA are 3-methylglutaconic acid and 3-methylglutaric acid, the broader metabolic dysregulation can contribute to the appearance of other organic acids, including 3-methyladipic acid, although its concentration is typically much lower than in Refsum Disease.[5][8]

Quantitative Data on Urinary 3-Methyladipic Acid

The concentration of 3-methyladipic acid in urine is a critical diagnostic parameter. The following tables summarize representative quantitative data from the literature for different populations. It is important to note that reference ranges can vary between laboratories and populations due to factors such as diet and genetic background.[9]

| Population | Analyte | Mean Concentration (mmol/mol of creatinine) | Standard Deviation (mmol/mol of creatinine) | Source |

| Healthy North Indian Pediatric Population (0-1 year) | 3-Methyladipic acid | 1.83 | 1.43 | [9] |

| Healthy North Indian Pediatric Population (1-5 years) | 3-Methyladipic acid | 1.25 | 1.08 | [9] |

| Healthy North Indian Pediatric Population (5-10 years) | 3-Methyladipic acid | 0.98 | 0.87 | [9] |

| Healthy North Indian Pediatric Population (10-15 years) | 3-Methyladipic acid | 0.76 | 0.65 | [9] |

| Condition | Analyte | Urinary Excretion (µmol/day) | Notes | Source |

| Adult Refsum Disease (ARD) | 3-Methyladipic acid | 8.3 - 57.4 | The capacity of the ω-oxidation pathway was measured as the molar equivalent of phytanic acid metabolized. | [3][10] |

Experimental Protocol: Quantification of Urinary 3-Methyladipic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

The gold standard for the analysis of urinary organic acids, including 3-methyladipic acid, is gas chromatography-mass spectrometry (GC-MS).[9][11] This method offers high sensitivity and specificity for the identification and quantification of various metabolites.[11]

Sample Preparation

-

Urine Collection: A random urine specimen is collected and immediately frozen at -20°C or lower until analysis.[12]

-

Normalization: The urinary creatinine (B1669602) concentration is determined to normalize the organic acid values, typically expressed as mmol/mol of creatinine.[9]

-

Internal Standard Addition: A known amount of an internal standard (e.g., pentadecanoic acid or tropic acid) is added to a specific volume of urine (normalized to creatinine content).[9][13]

-

pH Adjustment and Oximation: The pH of the urine sample is adjusted to 14 with NaOH. A solution of hydroxylamine (B1172632) hydrochloride is added to convert keto groups to their oximes, and the mixture is incubated at 60°C.[9]

-

Acidification and Extraction: The solution is cooled and acidified to pH 1 with HCl. The organic acids are then extracted from the aqueous phase using an organic solvent such as ethyl acetate.[9][13]

-

Drying: The organic extract is evaporated to dryness under a stream of nitrogen.[9][13]

Derivatization

To increase their volatility for GC analysis, the extracted organic acids are derivatized. A common method is trimethylsilylation.[9]

-

A derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or a mixture of BSTFA and pyridine, is added to the dried extract.[13]

-

The mixture is heated to facilitate the reaction and convert the organic acids into their trimethylsilyl (B98337) (TMS) esters.[9]

GC-MS Analysis

-

Injection: A small volume (e.g., 1 µL) of the derivatized sample is injected into the GC-MS system.

-

Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., HP-5MS). The column separates the different organic acids based on their boiling points and interactions with the stationary phase.[9][14] The oven temperature is programmed to ramp up to allow for the sequential elution of the compounds.[9]

-

Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer. They are ionized (typically by electron impact), and the resulting charged fragments are separated based on their mass-to-charge ratio. This produces a unique mass spectrum for each compound, which acts as a chemical fingerprint for identification.[15]

-

Data Analysis: The total ion chromatogram (TIC) shows the peaks of all eluted compounds. The peak corresponding to 3-methyladipic acid is identified by its specific retention time and by comparing its mass spectrum to a reference library. Quantification is achieved by comparing the peak area of 3-methyladipic acid to that of the internal standard.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and a generalized experimental workflow for the analysis of urinary 3-methyladipic acid.

Caption: Phytanic Acid Metabolism Pathways.

Caption: Leucine Catabolism and its link to 3-MAA.

Caption: GC-MS Analysis Workflow.

References

- 1. Human Metabolome Database: Showing metabocard for 3-Methyladipic acid (HMDB0000555) [hmdb.ca]

- 2. caymanchem.com [caymanchem.com]

- 3. Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. 3-Methylglutaconic aciduria - Wikipedia [en.wikipedia.org]

- 6. Orphanet: 3-methylglutaconic aciduria type 1 [orpha.net]

- 7. dshs.texas.gov [dshs.texas.gov]

- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 9. Urinary Organic Acids Quantitated in a Healthy North Indian Pediatric Population - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Organic Acids, Qualitative, Urine | MLabs [mlabs.umich.edu]

- 13. rbmb.net [rbmb.net]

- 14. mdpi.com [mdpi.com]

- 15. journals.ekb.eg [journals.ekb.eg]

An In-depth Technical Guide to 3-Methyladipic Acid: Synthesis, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-methyladipic acid (also known as 3-methylhexanedioic acid), a dicarboxylic acid of significant interest in metabolic studies and as a potential building block in chemical synthesis. This guide details its chemical and physical properties, outlines a robust synthesis protocol, and explores its biological role as a key metabolite in the ω-oxidation of phytanic acid.

Chemical and Physical Properties

3-Methyladipic acid is a chiral, seven-carbon alpha,omega-dicarboxylic acid.[1][2] It presents as a white crystalline solid at room temperature and is soluble in water and various organic solvents.[2][3] Its structure, featuring two carboxylic acid groups and a methyl-branched aliphatic chain, makes it a valuable molecule for creating polymers like polyesters.[2]

Table 1: Physicochemical Properties of 3-Methyladipic Acid

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 3-methylhexanedioic acid | |

| CAS Number | 3058-01-3 | |

| Molecular Formula | C₇H₁₂O₄ | |

| Molecular Weight | 160.17 g/mol | |

| Melting Point | 100-102 °C | |

| Boiling Point | 230 °C (at 30 mmHg) | |

| Water Solubility | 16.8 g/L | |

| Solubility (Organic) | DMF: 14 mg/mL; DMSO: 12 mg/mL; Ethanol: 5 mg/mL | |

| pKa (Strongest Acidic) | 4.04 (Predicted) | |

| Appearance | White fine crystalline powder |

| InChI Key | SYEOWUNSTUDKGM-UHFFFAOYSA-N | |

Synthesis of 3-Methyladipic Acid

A primary route for synthesizing 3-methyladipic acid is through the oxidative cleavage of a cyclic ketone precursor, specifically 3-methylcyclohexanone (B152366). This method is analogous to the industrial production of adipic acid from cyclohexanone. The process utilizes a catalytic system with molecular oxygen as the oxidant, offering a more environmentally benign approach compared to traditional methods that use strong acids like nitric acid.

The general workflow involves the catalytic oxidation of the C-C bond adjacent to the carbonyl group in the cyclic ketone, leading to the formation of the dicarboxylic acid.

This protocol is adapted from a method for the selective oxidation of cyclic ketones.

Materials:

-

3-Methylcyclohexanone (Substrate)

-

Acetic Acid (Solvent)

-

Cobalt(II) acetylacetonate (B107027) [Co(acac)₂] (Catalyst)

-

Manganese(II) acetylacetonate [Mn(acac)₂] (Co-catalyst)

-

High-pressure reactor (e.g., Hastelloy C autoclave) equipped with stirrer, heating, and gas inlet.

-

Oxygen (Oxidant)

Procedure:

-

Reactor Setup: Charge the high-pressure reactor with 3-methylcyclohexanone (e.g., 2 mL), acetic acid (e.g., 20 mL), Co(acac)₂ (e.g., 0.5 mol%), and Mn(acac)₂ (e.g., 0.5 mol%).

-

Purging: Seal the reactor and purge the system with O₂ gas at a low flow rate for approximately 2 minutes to create an inert atmosphere.

-

Reaction Conditions: Heat the reactor contents to 80°C while stirring (e.g., 1000 rpm).

-

Pressurization: Pressurize the reactor with O₂ to 10 bar.

-

Reaction Monitoring: Maintain the temperature and pressure for the duration of the reaction (e.g., several hours). The reaction progress can be monitored by analyzing aliquots using Gas Chromatography (GC) to determine the conversion of the starting material.

-

Work-up: After the reaction is complete (as determined by GC), cool the reactor to room temperature and carefully vent the excess pressure.

-

Isolation and Purification: Transfer the reaction mixture from the reactor. The solvent (acetic acid) can be removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., water or an organic solvent mixture) to yield pure 3-methyladipic acid.

Expected Outcome: This method has been reported to achieve high conversion of the methylcyclohexanone precursor with significant selectivity for the corresponding dicarboxylic acid. For 3-methylcyclohexanone, a conversion of 100% with 88% selectivity for 3-methyladipic acid has been documented under these conditions.

Biological Significance and Metabolic Pathway

3-Methyladipic acid is a recognized human metabolite, primarily known for its role in the degradation pathway of phytanic acid. Phytanic acid is a branched-chain fatty acid obtained from the diet that cannot be degraded by standard β-oxidation due to its methyl group at the β-carbon.

In healthy individuals, phytanic acid is metabolized via α-oxidation. However, in patients with genetic disorders like Adult Refsum Disease, the α-oxidation pathway is deficient. This forces the body to utilize an alternative, minor pathway known as ω-oxidation. This pathway involves the oxidation of the terminal methyl (ω) carbon of the fatty acid. Subsequent β-oxidation of the resulting dicarboxylic acid produces smaller chain dicarboxylic acids, with 3-methyladipic acid being a key urinary metabolite. Therefore, elevated levels of urinary 3-methyladipic acid serve as a crucial biomarker for diagnosing and monitoring Refsum's disease.

Applications in Research and Drug Development

The primary application of 3-methyladipic acid is as a clinical biomarker. Its quantification in urine is a key diagnostic indicator for disorders of fatty acid metabolism, most notably Refsum's disease. In drug development, understanding such metabolic bypass pathways is critical for assessing drug toxicity and metabolism, especially for compounds with structures that might inhibit primary metabolic routes. Furthermore, as a dicarboxylic acid, it holds potential as a monomer for the synthesis of specialty polymers and polyesters with unique properties conferred by its methyl branch.

Safety and Handling

3-Methyladipic acid is classified as an irritant.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Use only in a well-ventilated area and avoid breathing dust.

-

Wear protective gloves, protective clothing, and eye/face protection.

-

In case of contact with skin, wash with plenty of soap and water.

-

If in eyes, rinse cautiously with water for several minutes.

-

It is recommended to consult the Safety Data Sheet (SDS) from the supplier for complete handling and storage information.

References

An In-depth Technical Guide to 3-Methyladipic Acid: From Discovery to Clinical Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyladipic acid (3-MAA), a dicarboxylic acid, has evolved from a chemical curiosity to a significant biomarker in the diagnosis and management of certain inherited metabolic disorders. This technical guide provides a comprehensive overview of the discovery, history, and biochemical significance of 3-Methyladipic acid. It details the metabolic pathway responsible for its formation, presents quantitative data on its physiological and pathological concentrations, and outlines experimental protocols for its synthesis and analysis. This document is intended to serve as a valuable resource for researchers, clinicians, and professionals in drug development interested in the role of 3-Methyladipic acid in human health and disease.

Discovery and History

The history of 3-Methyladipic acid is intrinsically linked to the study of inborn errors of metabolism, particularly Adult Refsum Disease (ARD). While the synthesis of 3-Methyladipic acid was described in the chemical literature, its clinical significance became apparent with advancements in the analysis of organic acids in urine.

A pivotal moment in the understanding of related metabolic pathways was the identification of phytanic acid accumulation in patients with Refsum Disease by Klenk and Kahlke in the early 1960s. This discovery classified Refsum Disease as an inborn error of lipid metabolism. Subsequent research focused on the metabolic pathways of phytanic acid, a branched-chain fatty acid that cannot be degraded by the usual β-oxidation pathway due to its methyl group at the 3-position.

The primary route for phytanic acid degradation is α-oxidation. However, in individuals with ARD, this pathway is defective. This led researchers to investigate alternative metabolic routes, which brought the ω-oxidation pathway to the forefront. It was through the study of this alternative pathway in patients with ARD that 3-Methyladipic acid was identified as a key downstream metabolite. Its presence in the urine of these patients provided a crucial diagnostic clue and a way to monitor the activity of the ω-oxidation pathway.

Biochemical Properties and Metabolism

3-Methyladipic acid (3-methylhexanedioic acid) is a seven-carbon dicarboxylic fatty acid. Its structure is that of adipic acid with a methyl group at the third carbon position.

| Property | Value | Reference |

| Chemical Formula | C₇H₁₂O₄ | [1] |

| Molecular Weight | 160.17 g/mol | [1] |

| CAS Number | 3058-01-3 | [1] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 100-102 °C | [2] |

| Boiling Point | 230 °C at 30 mmHg | |

| Water Solubility | Soluble | |

| Solubility in Organic Solvents | Soluble in DMSO, DMF, and Ethanol |

The ω-Oxidation Pathway of Phytanic Acid

In healthy individuals, the ω-oxidation of fatty acids is a minor metabolic pathway. However, in conditions where β-oxidation or, in the case of phytanic acid, α-oxidation is impaired, this pathway becomes more significant. The ω-oxidation of phytanic acid results in the formation of 3-Methyladipic acid. This metabolic process primarily occurs in the endoplasmic reticulum of liver and kidney cells.

The key enzymatic steps are:

-

ω-Hydroxylation: The process is initiated by the hydroxylation of the terminal methyl group (ω-carbon) of phytanic acid to form ω-hydroxyphytanic acid. This reaction is catalyzed by a member of the cytochrome P450 family of enzymes, specifically from the CYP4 family (e.g., CYP4F2, CYP4A11).

-

Oxidation to an Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde by an alcohol dehydrogenase.

-

Oxidation to a Dicarboxylic Acid: The aldehyde is further oxidized to a carboxylic acid by an aldehyde dehydrogenase, resulting in the formation of a dicarboxylic acid, phytanedioic acid.

-

β-Oxidation from the ω-end: This dicarboxylic acid can then undergo successive cycles of β-oxidation from the newly formed carboxyl group at the ω-end. This process shortens the carbon chain, eventually yielding 3-Methyladipic acid as one of the final products, which is then excreted in the urine.

Below is a diagram illustrating the ω-oxidation pathway of phytanic acid.

Caption: ω-Oxidation pathway of phytanic acid leading to 3-Methyladipic acid.

Clinical Significance and Quantitative Data

The primary clinical significance of 3-Methyladipic acid is its role as a biomarker for disorders of phytanic acid metabolism, most notably Adult Refsum Disease. In ARD, the genetic defect in the α-oxidation pathway leads to an accumulation of phytanic acid, which is then shunted into the ω-oxidation pathway for degradation. This results in a significant increase in the urinary excretion of 3-Methyladipic acid.

Quantitative Data

The concentration of 3-Methyladipic acid in urine is a key diagnostic parameter.

| Population | 3-Methyladipic Acid Concentration (μmol/mmol creatinine) | Reference |

| Healthy Pediatric Population (North Indian) | Mean and standard deviations vary by age group (see original study for details) | |

| Healthy Pediatric Population (Iranian) | Detected in 60-80% of samples (quantitative range not specified in abstract) | |

| Healthy Adult Males | 74.4 ± 76.6 | |

| Patients with Adult Refsum Disease | Excretion correlates with plasma phytanic acid levels. The capacity of the ω-oxidation pathway is estimated to be 6.9 (range 2.8–19.4) mg of phytanic acid metabolized per day. |

Note: Reference ranges can vary between laboratories and populations. It is crucial to establish and use population-specific reference ranges for accurate diagnosis.

Experimental Protocols

Synthesis of 3-Methyladipic Acid

An early synthesis of 3-Methyladipic acid was reported in the Journal of Organic Chemistry in 1975. While the full detailed protocol from this specific paper is not provided here, a general synthetic approach can be outlined based on common organic chemistry principles. A common strategy for the synthesis of substituted adipic acids involves the ring-opening of a cyclic precursor or the alkylation of a malonic ester derivative followed by hydrolysis and decarboxylation.

Conceptual Workflow for Synthesis:

Caption: A generalized workflow for the chemical synthesis of 3-Methyladipic acid.

Analysis of 3-Methyladipic Acid in Biological Samples

The gold standard for the quantitative analysis of organic acids, including 3-Methyladipic acid, in biological fluids such as urine and plasma is mass spectrometry coupled with a chromatographic separation technique.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used method for organic acid analysis.

Methodology Outline:

-

Sample Preparation:

-

A specific volume of urine, normalized to creatinine (B1669602) concentration, is used.

-

An internal standard (e.g., a stable isotope-labeled version of 3-MAA or a structurally similar compound not present in the sample) is added.

-

The sample is acidified (e.g., with HCl) to protonate the carboxylic acid groups.

-

-

Extraction:

-

The organic acids are extracted from the aqueous urine sample into an organic solvent (e.g., ethyl acetate). This step is often repeated to ensure complete extraction.

-

-

Derivatization:

-

Since organic acids are not sufficiently volatile for GC analysis, they must be derivatized. A common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to convert the carboxylic acid groups into their more volatile trimethylsilyl (B98337) (TMS) esters.

-

-

GC-MS Analysis:

-

The derivatized sample is injected into the gas chromatograph.

-

The compounds are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented.

-

The mass spectrometer detects the mass-to-charge ratio of the fragments, creating a unique mass spectrum for each compound, which allows for its identification and quantification.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is an increasingly popular alternative to GC-MS, often requiring simpler sample preparation.

Methodology Outline:

-

Sample Preparation:

-

A small volume of plasma or urine is used.

-

An internal standard is added.

-

Proteins are precipitated and removed, typically by adding a solvent like acetonitrile (B52724) or methanol, followed by centrifugation.

-

-

Derivatization (Optional but common):

-

To improve chromatographic retention on reverse-phase columns and enhance ionization efficiency, derivatization of the carboxylic acid groups is often performed. Reagents such as 3-nitrophenylhydrazine (B1228671) (3-NPH) in the presence of a coupling agent like EDC can be used.

-

-

LC-MS/MS Analysis:

-

The prepared sample is injected into the liquid chromatograph.

-

The compounds are separated based on their polarity and interactions with the stationary phase of the LC column (commonly a C18 column).

-

The separated compounds are introduced into the mass spectrometer (typically using electrospray ionization - ESI).

-

In a tandem mass spectrometer (e.g., a triple quadrupole), a specific precursor ion for the derivatized 3-MAA is selected, fragmented, and a specific product ion is monitored for quantification (Selected Reaction Monitoring - SRM or Multiple Reaction Monitoring - MRM), providing high specificity and sensitivity.

-

Experimental Workflow for GC-MS Analysis:

Caption: A typical workflow for the analysis of 3-Methyladipic acid in urine by GC-MS.

Future Directions and Conclusion

3-Methyladipic acid remains a crucial biomarker in the field of clinical chemistry and metabolomics. Future research may focus on several key areas:

-

Therapeutic Modulation: Investigating pharmacological agents that can upregulate the ω-oxidation pathway could offer a therapeutic strategy for patients with Adult Refsum Disease.

-

Broader Clinical Applications: Exploring the role of 3-Methyladipic acid and ω-oxidation in other metabolic disorders where β-oxidation is impaired.

-

Methodological Advancements: The development of more rapid, high-throughput analytical methods for 3-Methyladipic acid will facilitate larger clinical studies and newborn screening efforts.

References

An In-depth Technical Guide to the 3-Methyladipic Acid Biochemical Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyladipic acid, a dicarboxylic acid, is a significant biomarker in the diagnosis and monitoring of certain inborn errors of metabolism, most notably Adult Refsum Disease (ARD). While present in trace amounts in healthy individuals, its elevated excretion is indicative of a dysfunctional α-oxidation pathway for phytanic acid, a branched-chain fatty acid derived from dietary sources. In such cases, the metabolic burden shifts to an alternative catabolic route: the ω-oxidation pathway, culminating in the formation of 3-methyladipic acid. This guide provides a comprehensive overview of the biochemical pathway leading to 3-methyladipic acid, with a focus on the enzymatic steps, regulatory mechanisms, and associated pathologies. Detailed experimental protocols for the quantification of key metabolites and assessment of enzyme activity are provided, alongside quantitative data and visual representations of the involved pathways to facilitate a deeper understanding for researchers and professionals in drug development.

The Biochemical Pathway of 3-Methyladipic Acid Formation

The presence of significant levels of 3-methyladipic acid in urine is primarily linked to the catabolism of phytanic acid when the primary α-oxidation pathway is impaired.

The Primary Pathway: α-Oxidation of Phytanic Acid

In healthy individuals, phytanic acid is predominantly metabolized in the peroxisomes via α-oxidation. This process involves the removal of a single carbon atom from the carboxyl end, bypassing the β-methyl group that sterically hinders direct β-oxidation. The key enzyme in this pathway is phytanoyl-CoA hydroxylase (PHYH) . A deficiency in this enzyme is the hallmark of Adult Refsum Disease.[1]

The Alternative Pathway: ω-Oxidation and Subsequent β-Oxidation

In the event of a dysfunctional α-oxidation pathway, the metabolic clearance of phytanic acid is rerouted to the ω-oxidation pathway, which occurs in the smooth endoplasmic reticulum of the liver and kidneys.[2] This alternative route, while a minor contributor under normal physiological conditions, becomes the primary catabolic pathway in ARD.[3]

The ω-oxidation of phytanic acid involves a three-step enzymatic process:

-

ω-Hydroxylation: The terminal methyl group (ω-carbon) of phytanic acid is hydroxylated to form ω-hydroxyphytanic acid. This reaction is catalyzed by members of the cytochrome P450 monooxygenase superfamily, specifically the CYP4A and CYP4F subfamilies .[2][4]

-

Oxidation to an Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde by alcohol dehydrogenase (ADH) .[2]

-

Oxidation to a Dicarboxylic Acid: The aldehyde is further oxidized to a carboxylic acid by aldehyde dehydrogenase (ALDH) , resulting in the formation of phytanedioic acid (3,7,11,15-tetramethylhexadecanedioic acid).[5]

Following its formation, phytanedioic acid is transported to the peroxisomes where it undergoes β-oxidation from the ω-end.[1][6] This process involves the sequential removal of two-carbon units (as acetyl-CoA) and three-carbon units (as propionyl-CoA) due to the methyl branches. The β-oxidation of phytanedioic acid ultimately yields shorter-chain dicarboxylic acids, including 3-methyladipic acid .[7]

Signaling Pathways and Regulation

The regulation of the ω-oxidation pathway is intricately linked to lipid metabolism and cellular stress responses. The expression of CYP4A enzymes, key players in the initial step of ω-oxidation, is regulated by the peroxisome proliferator-activated receptor alpha (PPARα) .[8][9] Phytanic acid itself has been shown to be a ligand for PPARα, suggesting a feedback mechanism where the accumulation of the substrate can upregulate its own catabolism through the alternative pathway.[10][11][12]

Diagram: Phytanic Acid Metabolism and 3-Methyladipic Acid Formation

Caption: Overview of phytanic acid metabolism via α- and ω-oxidation pathways.

Quantitative Data

The following tables summarize key quantitative data related to the 3-methyladipic acid biochemical pathway.

Table 1: Capacity of the ω-Oxidation Pathway in Adult Refsum Disease (ARD) Patients

| Parameter | Value | Reference |

| Mean ω-Oxidation Capacity | 6.9 mg PA/day (Range: 2.8–19.4) | [3][13] |

| Molar Equivalent | 20.4 µmol PA/day (Range: 8.3–57.4) | [3][13] |

| Correlation of 3-MAA excretion with plasma PA | r = 0.61 (P = 0.03) | [3][13] |

PA: Phytanic Acid; 3-MAA: 3-Methyladipic Acid

Table 2: Enzyme Kinetics of Relevant Cytochrome P450 Enzymes

| Enzyme | Substrate | Km (µM) | Vmax/Kcat | Reference |

| CYP4A11 | Lauric Acid (C12:0) | 4.7 | 7 min⁻¹ | [14] |

| CYP2E1 | Lauric Acid (C12:0) | 84 | 3.8 min⁻¹ | [14] |

Experimental Protocols

Quantification of 3-Methyladipic Acid in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the analysis of urinary organic acids, including 3-methyladipic acid.

Diagram: GC-MS Workflow for Urinary Organic Acid Analysis

Caption: Workflow for the GC-MS analysis of urinary organic acids.

Methodology:

-

Sample Collection and Storage: Collect a random urine sample. For long-term storage, samples should be kept at -70°C to minimize degradation and freeze-thaw cycles.[15]

-

Sample Preparation:

-

Thaw the urine sample at room temperature.

-

To a defined volume of urine (volume may be normalized based on creatinine (B1669602) concentration), add an internal standard.[15]

-

Acidify the sample to a pH of approximately 1 with HCl.

-

Saturate the sample with NaCl.

-

-

Extraction:

-

Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate (B1210297) or a mixture of diethyl ether and ethyl acetate. Repeat the extraction twice.[16]

-

Pool the organic phases and dry them over anhydrous sodium sulfate.

-

Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

-

-

Derivatization:

-

Oximation: To stabilize keto-acids, add a solution of methoxyamine hydrochloride in pyridine (B92270) and incubate at 60°C for 30 minutes.[17]

-

Silylation: Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 70-90°C for 15 minutes to convert the organic acids into their volatile trimethylsilyl (B98337) (TMS) esters.[16][17]

-

-

GC-MS Analysis:

-

Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

-

Gas Chromatography: Use a capillary column (e.g., DB-5ms) with a suitable temperature program to separate the derivatized organic acids. A typical program might start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 300°C), and hold for a period to ensure elution of all compounds.

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode with a full scan range (e.g., m/z 50-600).

-

-

Data Analysis:

-

Identify 3-methyladipic acid based on its retention time and mass spectrum, comparing it to a known standard.

-

Quantify the analyte by comparing the peak area of its characteristic ions to the peak area of the internal standard.

-

Quantification of Phytanic Acid in Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a method for the sensitive and specific quantification of phytanic acid in plasma.[18][19]

Methodology:

-

Sample Collection and Storage: Collect blood in an EDTA or heparin tube and separate the plasma by centrifugation. Store plasma samples at -80°C until analysis.

-

Sample Preparation:

-

To a small volume of plasma (e.g., 20 µL), add an internal standard (e.g., deuterated phytanic acid).

-

Hydrolysis: Add a strong base (e.g., ethanolic KOH) and heat to hydrolyze the esterified phytanic acid.[20]

-

Acidification: Neutralize the sample with an acid (e.g., HCl).

-

Extraction: Perform a liquid-liquid extraction with an organic solvent (e.g., hexane (B92381) or a mixture of ethyl acetate and diethyl ether).

-

Evaporate the organic solvent to dryness.

-

-

Derivatization (Optional but Recommended for Improved Sensitivity):

-

Derivatize the fatty acids to enhance their ionization efficiency. A common method is esterification to form, for example, trimethylaminoethyl (TMAE) esters.[19]

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography: Reconstitute the dried extract in a suitable solvent and inject it onto a reverse-phase C18 or C8 column. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).[18][19]

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring a specific precursor-to-product ion transition for phytanic acid and its internal standard.

-

-

Data Analysis:

-

Construct a calibration curve using known concentrations of phytanic acid standards.

-

Quantify the phytanic acid in the plasma sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Phytanoyl-CoA Hydroxylase (PHYH) Activity Assay in Liver Microsomes

This assay measures the activity of the key enzyme deficient in Adult Refsum Disease.

Methodology:

-

Preparation of Liver Microsomes: Isolate microsomes from a liver homogenate by differential centrifugation.[5][21]

-

Assay Mixture: Prepare an assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4) containing the following components:[22]

-

Liver microsomes

-

Phytanoyl-CoA (substrate)

-

2-Oxoglutarate

-

FeSO₄

-

Ascorbate

-

Catalase

-

-

Reaction Initiation and Incubation:

-

Pre-incubate the assay mixture at 37°C.

-

Initiate the reaction by adding the substrate, phytanoyl-CoA.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Reaction Termination and Product Extraction:

-

Stop the reaction by adding a strong acid (e.g., HCl).

-

Extract the product, 2-hydroxyphytanoyl-CoA (which is often hydrolyzed to 2-hydroxyphytanic acid during the workup), with an organic solvent.

-

-

Analysis:

-

Derivatize the extracted product (e.g., by silylation).

-

Analyze the derivatized product by GC-MS, quantifying the amount of 2-hydroxyphytanic acid formed.

-

-

Calculation of Enzyme Activity: Express the enzyme activity as the amount of product formed per unit time per milligram of microsomal protein.

Clinical Significance and Therapeutic Implications

Elevated levels of 3-methyladipic acid are a key diagnostic marker for disorders of phytanic acid α-oxidation, primarily Adult Refsum Disease.[23][24] The ω-oxidation pathway, while serving as a compensatory mechanism, has a limited capacity.[3][13] Therapeutic strategies for ARD primarily focus on reducing the body's load of phytanic acid through:

-

Dietary Restriction: A diet low in phytanic acid, avoiding dairy products, ruminant fats, and certain fish, is the cornerstone of management.[25]

-

Plasmapheresis: In acute cases or when dietary control is insufficient, plasmapheresis can be used to remove phytanic acid from the blood.[25]

Understanding the regulation of the ω-oxidation pathway opens up potential avenues for novel therapeutic interventions. Pharmacological upregulation of the CYP4A and CYP4F enzymes, for instance, through the use of PPARα agonists, could potentially enhance the clearance of phytanic acid and ameliorate the symptoms of ARD.[8] Further research into the enzymology and regulation of this pathway is crucial for the development of such targeted therapies.

References

- 1. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Omega oxidation - Wikipedia [en.wikipedia.org]

- 3. Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytochrome P450 omega hydroxylase (CYP4) function in fatty acid metabolism and metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nvkc.nl [nvkc.nl]

- 6. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2,6-Dimethyloctanedioic acid--a metabolite of phytanic acid in Refsum's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. portlandpress.com [portlandpress.com]

- 9. Phytanic acid is ligand and transcriptional activator of murine liver fatty acid binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phytanic acid activates PPARα to promote beige adipogenic differentiation of preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. medsciencegroup.com [medsciencegroup.com]

- 15. metbio.net [metbio.net]

- 16. erndim.org [erndim.org]

- 17. aurametrix.weebly.com [aurametrix.weebly.com]

- 18. Rapid UPLC-MS/MS method for routine analysis of plasma pristanic, phytanic, and very long chain fatty acid markers of peroxisomal disorders [agris.fao.org]

- 19. researchgate.net [researchgate.net]

- 20. Phytanic acid: measurement of plasma concentrations by gas–liquid chromatography–mass spectrometry analysis and associations with diet and other plasma fatty acids | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 21. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - SG [thermofisher.com]

- 22. Characterization of phytanoyl-Coenzyme A hydroxylase in human liver and activity measurements in patients with peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Adult Refsum Disease - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. Characteristic urine organic acid profile in peroxisomal biogenesis disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Refsum Disease: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]

The Omega Sentinel: 3-Methyladipic Acid as a Key Biomarker in Phytanic Acid Metabolism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Phytanic acid, a branched-chain fatty acid derived from dietary sources, is primarily metabolized through a peroxisomal α-oxidation pathway. In certain genetic disorders, most notably Adult Refsum Disease (ARD), defects in this pathway lead to the systemic accumulation of phytanic acid, resulting in severe neurological and physiological symptoms. When the primary α-oxidation pathway is compromised, the body activates a secondary, minor metabolic route known as ω-oxidation. This guide provides a detailed examination of the relationship between phytanic acid and 3-methyladipic acid (3-MAA), a key dicarboxylic acid produced via this alternative ω-oxidation pathway. The urinary excretion of 3-MAA serves as a critical biomarker for monitoring phytanic acid levels and the underlying metabolic dysfunction. This document outlines the metabolic pathways, presents quantitative data, details experimental protocols for measurement, and provides a resource for professionals engaged in research and therapeutic development for peroxisomal disorders.

Biochemical Relationship: α-Oxidation Failure and the Rise of a Secondary Pathway

Phytanic acid (3,7,11,15-tetramethylhexadecanoic acid) is a saturated fatty acid that cannot be directly metabolized by the β-oxidation pathway common to most fatty acids due to the presence of a methyl group on its β-carbon (C3).[1][2] Instead, it undergoes an initial α-oxidation step within the peroxisomes.[1][2][3] This process involves the enzymatic removal of the first carbon atom to produce pristanic acid, which, now unbranched at the β-position, can be further catabolized by β-oxidation.

The enzyme phytanoyl-CoA hydroxylase (PHYH) catalyzes the first critical step of α-oxidation. In individuals with Adult Refsum Disease, mutations in the PHYH gene (or more rarely, the PEX7 gene which is required for PHYH import into peroxisomes) lead to a deficient α-oxidation pathway. This enzymatic block results in the toxic accumulation of phytanic acid in plasma and tissues.

Faced with a buildup of phytanic acid, the body utilizes an alternative, typically minor, metabolic route: ω-oxidation . This process occurs in the endoplasmic reticulum and oxidizes the terminal methyl group (the ω-carbon) of the fatty acid. The subsequent metabolism of the resulting dicarboxylic acid ultimately leads to the formation and urinary excretion of 3-methyladipic acid (3-MAA) . Therefore, the presence and quantity of 3-MAA in urine are directly related to the overflow of phytanic acid into this secondary pathway, making it an invaluable biomarker for diagnosing and monitoring ARD.

Quantitative Data: Correlating Plasma Phytanic Acid with Urinary 3-Methyladipic Acid

The quantification of phytanic acid in plasma and 3-methyladipic acid in urine is essential for the diagnosis and management of Adult Refsum Disease. The data below summarizes typical concentrations found in affected individuals versus control populations.

Table 1: Plasma Phytanic Acid Concentrations

| Population | Geometric Mean Plasma Phytanic Acid (µmol/L) | Typical Range (µmol/L) |

| Adult Refsum Disease (ARD) Patients (untreated) | - | 992 - 6,400 |

| Healthy Controls | - | 0 - 33 |

| Healthy Controls (Meat-eaters) | 5.77 | - |

| Healthy Controls (Lacto-ovo-vegetarians) | 3.93 | - |

| Healthy Controls (Vegans) | 0.86 | - |

Table 2: ω-Oxidation Capacity and Correlation in ARD Patients

| Parameter | Value / Finding |

| Correlation between Plasma PA and Urinary 3-MAA | Positive correlation observed (r = 0.61, P = 0.03). |

| Estimated Capacity of ω-Oxidation Pathway | 6.9 (range 2.8–19.4) mg of phytanic acid metabolized per day. This is equivalent to 20.4 (range 8.3–57.4) µmol of phytanic acid per day. |

| Effect of Fasting on Metabolites | In a 56-hour fast, urinary 3-MAA excretion increased by 208% (± 58%), which paralleled a 158% (range 125–603)% rise in plasma phytanic acid, demonstrating the pathway's response to mobilized lipid stores. |

Metabolic and Analytical Visualizations

The following diagrams illustrate the key metabolic pathways and a typical analytical workflow for the quantification of these acids.

Caption: Metabolic fate of Phytanic Acid in health and Adult Refsum Disease (ARD).

Caption: General workflow for urinary organic acid analysis by GC-MS.

Experimental Protocols

Accurate quantification of phytanic acid and 3-methyladipic acid is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard methodology.

Protocol for Plasma Phytanic Acid Analysis by GC-MS

This protocol is a synthesis of established methods for the analysis of total (free and esterified) phytanic acid.

-

Internal Standard Addition: To 50 µL of plasma, add a known concentration of a suitable internal standard, such as [3-methyl-²H₃]phytanic acid, to correct for extraction losses.

-

Hydrolysis (Saponification): To release phytanic acid from lipids (triglycerides, phospholipids), add 1 mL of 5% (w/v) ethanolic potassium hydroxide. Incubate the sample at 60°C for 1 hour. This step is critical for accurate quantification of the total phytanic acid pool.

-

Extraction: After cooling, add 1 mL of water and 4 mL of hexane (B92381) to the sample tube. Vortex vigorously for 20 minutes. Centrifuge to separate the phases and discard the upper organic (hexane) layer. Acidify the remaining aqueous layer by adding 100 µL of glacial acetic acid. Perform a second extraction by adding 4 mL of hexane and shaking for another 20 minutes.

-

Drying: Carefully transfer the hexane layer to a new tube and evaporate to complete dryness using a centrifugal vacuum evaporator or a gentle stream of nitrogen.

-

Derivatization: To make the non-volatile fatty acid amenable to gas chromatography, convert it to a volatile ester. Add 50 µL of pyridine (B92270) and 50 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). Heat the sealed vial at 80°C for 30 minutes to form the tert-butyldimethylsilyl (TBDMS) ether derivative.

-

GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system. Use a suitable capillary column (e.g., TG-5MS) for separation. The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for maximum sensitivity and specificity, monitoring characteristic ions for both native phytanic acid and the deuterated internal standard.

Protocol for Urinary 3-Methyladipic Acid Analysis by GC-MS

This protocol describes a common workflow for urinary organic acid profiling, which will detect and quantify 3-methyladipic acid.

-

Sample Preparation: Centrifuge a urine sample to remove particulate matter. Transfer 200 µL of the supernatant to a glass vial. Add a suitable internal standard (e.g., tropic acid or a stable isotope-labeled version of an analyte).

-

Oximation: To protect the carbonyl (keto) groups and prevent the formation of multiple derivative peaks, perform oximation. Add 40 µL of a 75 mg/mL solution of methoxyamine hydrochloride in pyridine. Incubate at 60°C for 30 minutes.

-

Extraction: Perform a liquid-liquid extraction by adding 600 µL of ethyl acetate (B1210297), vortexing thoroughly for 1 minute, and centrifuging at high speed (e.g., 10,000 RPM) for 3 minutes. Transfer the supernatant (ethyl acetate layer) to a clean vial. Repeat the extraction on the remaining aqueous layer and combine the supernatants.

-

Drying: Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen, applying mild heat (e.g., 35°C) if necessary.

-

Silylation (Derivatization): To derivatize the carboxyl and hydroxyl groups, making them volatile, add 40 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 160 µL of a solvent like hexane. Seal the vial and incubate at 70-90°C for 15-30 minutes. This converts the organic acids to their trimethylsilyl (B98337) (TMS) esters.

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS. The instrument separates the complex mixture of urinary organic acids. The mass spectrometer detects the specific fragmentation patterns of the derivatized 3-methyladipic acid and the internal standard, allowing for accurate quantification.

Conclusion and Future Directions

The metabolic relationship between phytanic acid and 3-methyladipic acid is a cornerstone in the understanding and clinical management of Adult Refsum Disease. The accumulation of phytanic acid due to deficient α-oxidation forces the upregulation of the ω-oxidation pathway, leading to the production and excretion of 3-MAA. This makes urinary 3-MAA a reliable and non-invasive biomarker for assessing the metabolic burden of phytanic acid. The detailed GC-MS protocols provided herein offer a robust framework for the precise quantification of these critical metabolites.

For drug development professionals, targeting the modulation of these pathways presents potential therapeutic avenues. While the primary goal remains the restoration of α-oxidation function (e.g., via gene therapy or chaperone proteins), strategies to enhance the efficiency of the ω-oxidation pathway could serve as a secondary approach to mitigate phytanic acid toxicity. Further research into the regulation of the cytochrome P450 enzymes involved in ω-oxidation may unveil novel targets for therapeutic intervention, providing a supplementary treatment strategy for patients with peroxisomal disorders.

References

- 1. Pristanic acid and phytanic acid in plasma from patients with peroxisomal disorders: stable isotope dilution analysis with electron capture negative ion mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Adult Refsum Disease - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Measurement of very long-chain fatty acids, phytanic and pristanic acid in plasma and cultured fibroblasts by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Review of 3-Methyladipic Acid Research: From Metabolic Biomarker to Analytical Methodologies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyladipic acid (3-MAA) is a dicarboxylic acid that has garnered significant scientific attention primarily as a key biomarker for Adult Refsum Disease (ARD), a rare inherited metabolic disorder. This technical guide provides a comprehensive literature review of the research surrounding 3-MAA, detailing its metabolic origins, its clinical significance, and the analytical methodologies employed for its quantification. This document is intended to serve as a valuable resource for researchers, clinicians, and professionals in drug development by consolidating the current knowledge on 3-MAA, presenting quantitative data in a structured format, and providing detailed experimental protocols and visual pathways to facilitate a deeper understanding of its role in human metabolism and disease.

Introduction

3-Methyladipic acid (3-methylhexanedioic acid) is a seven-carbon, methyl-branched dicarboxylic acid.[1] While present in trace amounts in healthy individuals, its clinical significance is pronounced in the context of Adult Refsum Disease (ARD), an autosomal recessive disorder characterized by the accumulation of phytanic acid.[2][3] In ARD, the primary metabolic pathway for phytanic acid, α-oxidation, is deficient, leading to the activation of an alternative pathway, ω-oxidation, which results in the production and subsequent urinary excretion of 3-MAA.[2][4] Consequently, urinary 3-MAA levels serve as a crucial diagnostic and monitoring biomarker for this condition. This review will delve into the biochemical pathways involving 3-MAA, the analytical techniques for its measurement, and its established and potential future roles in clinical diagnostics and research.

Biochemical Metabolism of 3-Methyladipic Acid

The formation of 3-methyladipic acid is intrinsically linked to the metabolism of phytanic acid, a branched-chain fatty acid obtained from the diet.

The ω-Oxidation Pathway of Phytanic Acid

In healthy individuals, phytanic acid is primarily metabolized through α-oxidation in the peroxisomes. However, in patients with ARD, a deficiency in the enzyme phytanoyl-CoA hydroxylase halts this process. This leads to the upregulation of the ω-oxidation pathway, an alternative metabolic route that occurs in the endoplasmic reticulum. This pathway involves the following key steps:

-

ω-Hydroxylation: The terminal methyl group of phytanic acid is hydroxylated.

-

Oxidation: The hydroxyl group is then oxidized to a carboxylic acid, forming a dicarboxylic acid.

-

β-Oxidation: The resulting dicarboxylic acid undergoes several cycles of β-oxidation from the ω-end, which shortens the carbon chain.

-

Final Product: 3-Methyladipic acid is one of the final products of this pathway that is then excreted in the urine.

Quantitative Data on 3-Methyladipic Acid

The quantification of 3-MAA is crucial for the diagnosis and management of ARD. The following tables summarize the key quantitative data reported in the literature.

| Parameter | Value | Reference |

| Urinary 3-Methyladipic Acid in Healthy Individuals | ||

| Pediatric Population (Iran) | Detected in 60-80% of subjects | |

| Urinary 3-Methyladipic Acid in Adult Refsum Disease (ARD) | ||

| Correlation with Plasma Phytanic Acid | r = 0.61 (P = 0.03) | |

| Increase during a 56-hour fast | 208 ± 58% | |

| Capacity of the ω-Oxidation Pathway in ARD | ||

| Phytanic Acid metabolized per day | 6.9 (range: 2.8–19.4) mg/day | |

| 20.4 (range: 8.3–57.4) µmol/day |

Table 1: Summary of quantitative data related to 3-Methyladipic acid excretion.

| Study Population | Condition | Plasma Phytanic Acid Level | Urinary 3-MAA Excretion | Reference |

| 11 ARD patients | Cross-sectional study | Varied | Correlated with plasma phytanic acid | |

| 5 ARD patients | 56-hour fast | Increased by 158% (range: 125-603%) | Increased by 208 ± 58% | |

| 1 new ARD patient | 40-day study on low-phytanic acid diet | Plasma half-life of 22.4 days | Initially accounted for 30% of phytanic acid excretion, later all |

Table 2: Quantitative findings from studies on 3-Methyladipic acid in Adult Refsum Disease.

Experimental Protocols for 3-Methyladipic Acid Analysis

The accurate measurement of 3-MAA in biological samples, primarily urine, is essential for its clinical application. Gas chromatography-mass spectrometry (GC-MS) is the most commonly employed technique.

General Workflow for Urinary Organic Acid Analysis by GC-MS

Detailed GC-MS Protocol for Urinary Organic Acids

This protocol is a composite of methodologies described in the literature for the analysis of urinary organic acids, including 3-MAA.

1. Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

Centrifuge to remove any particulate matter.

-

Normalize the sample volume based on creatinine (B1669602) concentration to account for variations in urine dilution. For example, use a volume of urine that contains a specific amount of creatinine.

2. Internal Standard Addition:

-

Add a known amount of an internal standard to the urine sample. Pentadecanoic acid is a commonly used internal standard for organic acid analysis.

3. Extraction:

-

Perform a liquid-liquid extraction using an organic solvent such as ethyl acetate. This step isolates the organic acids from the aqueous urine matrix.

-

Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous layers.

-

Collect the organic layer and repeat the extraction process to ensure complete recovery.

-

Combine the organic extracts and evaporate to dryness under a stream of nitrogen.

4. Derivatization:

-

To increase the volatility and thermal stability of the organic acids for GC-MS analysis, a derivatization step is necessary.

-

A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Reconstitute the dried extract in a solvent such as pyridine, add the derivatizing agent, and heat at a specific temperature (e.g., 70-90°C) for a defined period (e.g., 15-60 minutes) to complete the reaction.

5. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar capillary column, such as a 5% phenyl methyl siloxane column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector: Splitless injection mode.

-

Temperature Program: A temperature gradient is used to separate the different organic acids. A typical program might start at a low temperature (e.g., 70°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 275-300°C) at a controlled rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron impact (EI) ionization.

-

Scan Mode: Full scan mode to identify all eluted compounds or selected ion monitoring (SIM) for targeted quantification of specific organic acids like 3-MAA.

-

6. Data Analysis and Quantification:

-

Identify 3-MAA based on its retention time and mass spectrum, which is compared to that of a pure standard.

-

Quantify the amount of 3-MAA by comparing the peak area of its characteristic ions to the peak area of the internal standard.

LC-MS/MS as an Alternative Method

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an emerging alternative for the analysis of organic acids. It offers high sensitivity and specificity and may require less sample preparation, sometimes avoiding the need for derivatization. The general principle involves separating the organic acids using liquid chromatography, followed by their detection and quantification using a tandem mass spectrometer.

Other Biological Roles and Future Perspectives

While the primary clinical relevance of 3-MAA is in ARD, as a dicarboxylic acid, it belongs to a class of molecules with diverse biological functions. Dicarboxylic acids are involved in various metabolic processes and can serve as alternative energy substrates. For instance, some medium-chain dicarboxylic acids have been investigated for their potential therapeutic roles in conditions like type 2 diabetes.

The research on 3-MAA itself beyond its role in ARD is limited. However, its presence as a metabolite of a dietary fatty acid highlights the intricate connections between diet, metabolism, and disease. Future research could explore:

-

The potential for low levels of 3-MAA to be indicative of subtle variations in fatty acid metabolism in the general population.

-

The impact of high concentrations of 3-MAA on cellular function and whether it contributes to the pathophysiology of ARD.

-

The development of high-throughput analytical methods for 3-MAA to facilitate larger epidemiological studies.

Conclusion

3-Methyladipic acid is a critical biomarker for the diagnosis and management of Adult Refsum Disease, providing a window into the activity of the ω-oxidation pathway of phytanic acid. The analytical methods for its quantification, particularly GC-MS, are well-established, and emerging techniques like LC-MS/MS offer promising alternatives. While its role is currently confined to the context of this rare metabolic disorder, the study of 3-MAA contributes to our broader understanding of fatty acid metabolism and its aberrations in human disease. This guide consolidates the existing knowledge to support ongoing and future research in this area, with the aim of improving diagnostic capabilities and potentially uncovering new therapeutic avenues.

References

- 1. Dicarboxylic acid - Wikipedia [en.wikipedia.org]

- 2. Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Adult Refsum Disease - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. [PDF] Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease Published, JLR Papers in Press, April 16, 2003. DOI 10.1194/jlr.M300121-JLR200 | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Note: Quantification of 3-Methyladipic Acid in Urine Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyladipic acid (3-MAA) is a dicarboxylic acid that can be found in urine. It serves as a key biomarker for certain inborn errors of metabolism, particularly in the context of fatty acid oxidation. Elevated levels of 3-MAA are indicative of impaired α-oxidation of phytanic acid, a branched-chain fatty acid. This is a hallmark of Adult Refsum Disease, a rare genetic disorder.[1][2][3] Therefore, the accurate quantification of 3-Methyladipic acid in urine is crucial for the diagnosis and monitoring of this and other related metabolic conditions. This application note provides a comprehensive overview of the analytical methods for quantifying 3-MAA in urine, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS).

Clinical Significance

Elevated urinary excretion of 3-Methyladipic acid is primarily associated with disorders of phytanic acid metabolism. In healthy individuals, phytanic acid undergoes α-oxidation. However, in individuals with defects in this pathway, such as in Adult Refsum Disease, an alternative ω-oxidation pathway is utilized, leading to the formation and subsequent excretion of 3-Methyladipic acid.[1][2][3] Monitoring the levels of 3-MAA can therefore aid in the diagnosis and management of patients with these conditions.

Quantitative Data Summary

The concentration of 3-Methyladipic acid in urine can vary depending on age, diet, and the presence of metabolic disorders. The following table summarizes representative quantitative data from studies on healthy individuals. It is important to note that reference ranges can vary between laboratories.

| Population | Age Group | Concentration (µmol/mmol creatinine) | Analytical Method |

| Healthy North Indian | 1 day - 16 years | Mean values vary by age sub-group, generally in the low single digits.[4] | GC-MS |

| Healthy Adult Males | >18 years | 74.4 ± 76.6 | NMR-based metabonomics |

Note: The significant standard deviation in the adult male population study suggests a wide distribution of "normal" values. For diagnostic purposes, results should be interpreted in the context of a full organic acid profile and clinical findings.

Experimental Protocols

The most common and robust method for the quantification of 3-Methyladipic acid and other organic acids in urine is Gas Chromatography-Mass Spectrometry (GC-MS) following solvent extraction and chemical derivatization.[5][6][7]

Protocol: Quantification of 3-Methyladipic Acid in Urine by GC-MS

This protocol outlines a standard procedure for the extraction, derivatization, and analysis of 3-Methyladipic acid in urine samples.

1. Materials and Reagents

-

Urine sample

-

Internal Standard (e.g., Tropic acid or Heptadecanoic acid)

-

Hydrochloric acid (HCl), 5M

-

Sodium chloride (NaCl), solid

-

Ethyl acetate

-

Diethyl ether

-

Nitrogen gas, high purity

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Glass centrifuge tubes (15 mL)

-

Vortex mixer

-

Centrifuge

-

Sample evaporator (e.g., nitrogen blow-down)

-

Heating block or oven

-

GC-MS instrument with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

2. Sample Preparation and Extraction

-

Thaw frozen urine samples and mix thoroughly.[5]

-

Transfer a volume of urine equivalent to a specific amount of creatinine (B1669602) (e.g., 0.25 mg) into a glass centrifuge tube.[4] This normalization helps to account for variations in urine dilution.

-

Add a known amount of internal standard to each sample, blank, and quality control.

-

Acidify the urine to a pH of less than 2 by adding 5M HCl.[5]

-

Saturate the sample with solid sodium chloride to improve the extraction efficiency of polar compounds.[5]

-

Add 2 mL of ethyl acetate, cap the tube, and vortex for 2 minutes.[5]

-

Centrifuge at 3000 rpm for 5 minutes to separate the layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a new clean glass tube.

-

Repeat the extraction with 2 mL of diethyl ether, and combine the organic layers.[6]

-

Evaporate the combined organic extracts to complete dryness under a gentle stream of nitrogen gas at room temperature or a slightly elevated temperature (e.g., 40°C).[6]

3. Derivatization

To make the organic acids volatile for GC analysis, they must be derivatized. A common method is trimethylsilylation.

-

To the dried extract, add 20 µL of pyridine and 75 µL of BSTFA with 1% TMCS.[6]

-

Cap the tube tightly and heat at 75°C for 30 minutes.[6]

-

Allow the sample to cool to room temperature before analysis.

4. GC-MS Analysis

-

Injection: Inject 1-2 µL of the derivatized sample into the GC-MS.

-

Gas Chromatography:

-

Column: A non-polar or semi-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column, is typically used.

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: An initial temperature of around 70°C, held for a few minutes, followed by a ramp to a final temperature of approximately 300°C. The exact program should be optimized for the specific instrument and column.

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan mode is often used for qualitative analysis of all organic acids, while Selected Ion Monitoring (SIM) mode can be used for higher sensitivity and specificity in quantifying target compounds like 3-Methyladipic acid.

-

Mass Range: A typical mass range for scanning is m/z 50-600.

-

5. Data Analysis and Quantification

-

Identify the 3-Methyladipic acid peak in the chromatogram based on its retention time and mass spectrum compared to a known standard.

-

Quantify the amount of 3-Methyladipic acid by comparing the peak area of a characteristic ion to the peak area of the corresponding ion of the internal standard.

-

Generate a calibration curve using standards of known 3-Methyladipic acid concentrations to ensure accurate quantification.

-

Express the final concentration relative to the creatinine concentration of the urine sample (e.g., in µmol/mmol creatinine).

Visualizations

Metabolic Pathway of 3-Methyladipic Acid Formation

Caption: Metabolic origin of 3-Methyladipic acid.

Experimental Workflow for 3-MAA Quantification

Caption: Workflow for urinary 3-Methyladipic acid analysis.

References

- 1. Human Metabolome Database: Showing metabocard for 3-Methyladipic acid (HMDB0000555) [hmdb.ca]

- 2. caymanchem.com [caymanchem.com]

- 3. Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Urinary Organic Acids Quantitated in a Healthy North Indian Pediatric Population - PMC [pmc.ncbi.nlm.nih.gov]

- 5. erndim.org [erndim.org]

- 6. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] GC-MS profiling of urinary organic acids evaluated as a quantitative method. | Semantic Scholar [semanticscholar.org]

Application Note: Quantitative Analysis of 3-Methyladipic Acid using Gas Chromatography-Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyladipic acid (3-MAA) is a dicarboxylic acid that serves as a key biomarker in the diagnosis and monitoring of certain metabolic disorders, most notably Adult Refsum Disease. In this condition, the standard alpha-oxidation pathway for the degradation of phytanic acid is deficient, leading to its metabolism through an alternative omega-oxidation pathway, which results in the elevated excretion of 3-methyladipic acid in the urine[1][2][3][4]. Accurate and sensitive quantification of 3-MAA in biological matrices is therefore crucial for clinical research and diagnostics.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of volatile and semi-volatile organic compounds. However, due to the low volatility of 3-Methyladipic acid, a derivatization step is necessary to convert it into a more volatile form suitable for GC-MS analysis. This application note provides a detailed protocol for the analysis of 3-Methyladipic acid in biological samples using GC-MS following trimethylsilyl (B98337) (TMS) derivatization.

Signaling Pathway